9,10-Anthracenedione, 1-amino-2-benzoyl-
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Overview
Description
1-amino-2-benzoylanthracene-9,10-dione is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is part of the anthracenedione family, which is known for its diverse applications in various fields, including dye production, biological research, and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-amino-2-benzoylanthracene-9,10-dione can be synthesized through the amidation of 1-aminoanthracene-9,10-dione with benzoyl chloride under basic conditions. The reaction typically involves the use of a coupling agent such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of 1-amino-2-benzoylanthracene-9,10-dione often involves large-scale amidation reactions using optimized conditions to ensure high yield and purity. The use of supercritical fluid chromatography (SFC) for the separation and purification of the product is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-amino-2-benzoylanthracene-9,10-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Nonanebis(peroxoic acid) in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Benzoyl chloride in the presence of a base like triethylamine.
Major Products
Oxidation: Dibromo derivatives.
Reduction: Reduced anthracenedione derivatives.
Substitution: Benzoylated anthracenedione derivatives.
Scientific Research Applications
1-amino-2-benzoylanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various dyes and pigments.
Biology: Investigated for its potential antibacterial, antifungal, and anticancer properties.
Medicine: Studied for its antitumor activity and potential use in chemotherapy.
Industry: Utilized as an analytical reagent for the photometric determination of metal ions.
Mechanism of Action
The mechanism of action of 1-amino-2-benzoylanthracene-9,10-dione involves its interaction with cellular targets, leading to various biological effects. For instance, its antitumor activity is attributed to its ability to intercalate into DNA, thereby inhibiting DNA replication and transcription . The compound also exhibits oxidative stress-inducing properties, contributing to its cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
1-aminoanthracene-9,10-dione: A precursor in the synthesis of 1-amino-2-benzoylanthracene-9,10-dione.
9,10-dimethylanthracene: Known for its high fluorescence quantum yield and use in triplet–triplet annihilation upconversion systems.
Mitoxantrone: A diamino-9,10-anthracenedione derivative used in chemotherapy.
Uniqueness
1-amino-2-benzoylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzoyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
6337-19-5 |
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Molecular Formula |
C21H13NO3 |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
1-amino-2-benzoylanthracene-9,10-dione |
InChI |
InChI=1S/C21H13NO3/c22-18-16(19(23)12-6-2-1-3-7-12)11-10-15-17(18)21(25)14-9-5-4-8-13(14)20(15)24/h1-11H,22H2 |
InChI Key |
WKLRPYQQRZSYPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
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